

Technical Support Center: MET Kinase-IN-4

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Compound of Interest		
Compound Name:	MET kinase-IN-4	
Cat. No.:	B1667183	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of **MET kinase-IN-4** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is MET kinase-IN-4 and what is its mechanism of action?

MET kinase-IN-4 is a potent, orally active, and ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC $_{50}$ value of 1.9 nM.[1] It functions by binding to the ATP-binding pocket of the MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can block c-Met-driven cellular processes such as proliferation, survival, motility, and invasion in cancer cells.

Q2: What are the primary challenges when working with MET kinase-IN-4?

The primary challenge associated with **MET kinase-IN-4**, like many small molecule kinase inhibitors, is its low aqueous solubility. This can lead to issues with stock solution preparation, precipitation upon dilution into aqueous buffers or cell culture media, and can impact the accuracy and reproducibility of experimental results.

Q3: In what solvents is **MET kinase-IN-4** soluble?

MET kinase-IN-4 is highly soluble in dimethyl sulfoxide (DMSO). Its solubility in ethanol is moderate, and it is poorly soluble in water. There are some discrepancies in the exact solubility values reported by different suppliers, highlighting the importance of empirical verification.



Q4: How should I prepare and store stock solutions of MET kinase-IN-4?

It is recommended to prepare a high-concentration stock solution of **MET kinase-IN-4** in anhydrous DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. [1] Avoid repeated freeze-thaw cycles.

Data Presentation

Physicochemical Properties

Property	Value
Molecular Formula	C25H16F2N4O3
Molecular Weight	458.42 g/mol
CAS Number	888719-03-7
IC ₅₀ (c-Met)	1.9 nM

Solubility Data

The reported solubility of **MET kinase-IN-4** can vary. The following table summarizes available data. It is strongly recommended to experimentally determine the solubility for your specific batch and experimental conditions.



Solvent	Reported Solubility	Molar Concentration (approx.)	Notes
DMSO	~100 mg/mL[1][2]	218 mM	Ultrasonic treatment may be required.[1] Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility.[1]
> 112 mg/mL[3]	> 244 mM		
10 mg/mL[4]	21.8 mM		
4.58 mg/mL[5]	10 mM	Sonication is recommended.[5]	_
Ethanol	> 4 mg/mL[3]	> 8.7 mM	_
1 mg/mL[4]	2.2 mM		
Water	> 1 mg/mL[3]	> 2.2 mM	

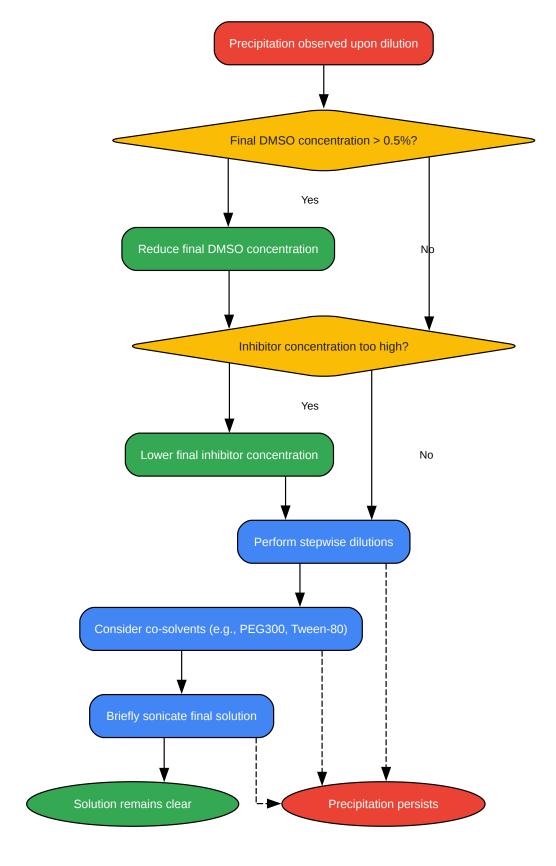
Troubleshooting Guides

Problem: Precipitate forms when diluting DMSO stock solution into aqueous buffer or media.

This is a common issue due to the lower solubility of MET kinase-IN-4 in aqueous solutions.

Troubleshooting Workflow for Precipitation Issues





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Caption: Troubleshooting workflow for **MET kinase-IN-4** precipitation.



Solutions:

- Decrease Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, as higher concentrations can be cytotoxic and cause the compound to precipitate.
- Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or media.
- Use of Co-solvents: For in vivo studies, co-solvents are often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate.
- Warming: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the thermal stability of the compound and other components in your media.

Problem: Inconsistent or lower-than-expected activity in cell-based assays.

This could be due to insolubility, degradation, or other experimental factors.

Solutions:

- Confirm Solubility: Before starting your experiment, visually inspect your final working solution for any signs of precipitation. You can perform a simple kinetic solubility test.
- Fresh Preparations: Always prepare fresh working solutions from your frozen stock on the day of the experiment.
- Vehicle Control: Ensure you have a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent on the cells.
- Assay Time-course: The effect of the inhibitor may be time-dependent. Perform a timecourse experiment to determine the optimal incubation time.



Protein Binding: Be aware that serum proteins in cell culture media can bind to small
molecule inhibitors, reducing their effective concentration. Consider reducing the serum
concentration if your experiment allows.

Experimental Protocols Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- MET kinase-IN-4 powder (MW: 458.42 g/mol)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes
- · Calibrated pipette

Procedure:

- Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.58 mg of MET kinase-IN-4.
 - Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 458.42 g/mol x 1000 mg/g = 4.58 mg
- Weighing: Carefully weigh 4.58 mg of MET kinase-IN-4 powder and place it in a sterile microcentrifuge tube.
- Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube.
- Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be applied. Ensure the solution is clear before storage.
- Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.



Protocol 2: In Vitro Cell-Based c-Met Phosphorylation Assay

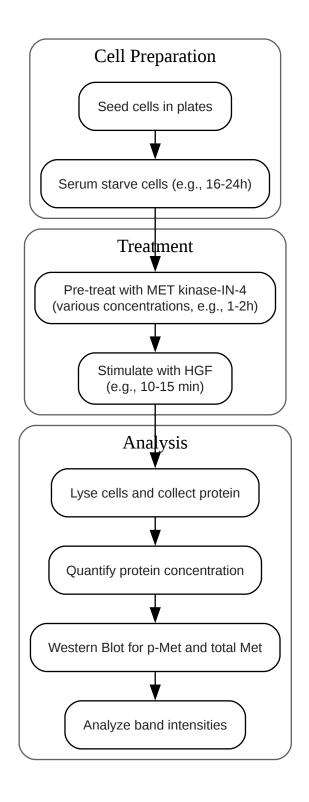
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

- Cancer cell line with known c-Met expression (e.g., GTL-16, EBC-1, or others)
- Complete cell culture medium
- · Serum-free medium
- Hepatocyte Growth Factor (HGF), recombinant human
- MET kinase-IN-4 (10 mM stock in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies: anti-phospho-Met (Tyr1234/1235), anti-total-Met, and appropriate secondary antibodies.
- · Western blot reagents

Experimental Workflow for c-Met Phosphorylation Assay





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Caption: Workflow for a cell-based c-Met phosphorylation assay.

Procedure:



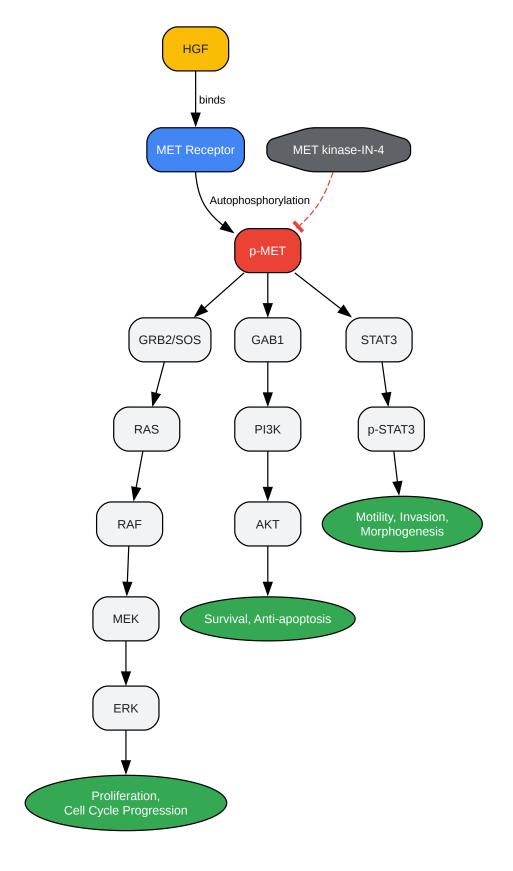
- Cell Seeding: Seed your chosen cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
- Serum Starvation: Once the cells are attached, replace the complete medium with serumfree medium and incubate for 16-24 hours. This reduces basal levels of Met phosphorylation.
- Inhibitor Treatment: Prepare serial dilutions of MET kinase-IN-4 in serum-free medium from your 10 mM DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Pre-incubate the cells with the inhibitor for 1-2 hours. Include a vehicle control (DMSO only).
- HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation.
- Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting: Perform SDS-PAGE and Western blotting to detect phosphorylated Met (p-Met) and total Met.
- Analysis: Quantify the band intensities and normalize the p-Met signal to the total Met signal
 to determine the dose-dependent inhibitory effect of MET kinase-IN-4.

Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways that are crucial for cell growth, survival, and motility.

MET Kinase Signaling Pathway





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Caption: Simplified MET kinase signaling pathway and the point of inhibition by **MET kinase-IN-4**.

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